

# (1R,3S)-3-Aminocyclohexanol chemical structure and stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (1R,3S)-3-Aminocyclohexanol

Cat. No.: B045268

[Get Quote](#)

An In-depth Technical Guide to **(1R,3S)-3-Aminocyclohexanol**: Structure, Synthesis, and Application

## Introduction: The Significance of Stereochemical Precision

In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. **(1R,3S)-3-Aminocyclohexanol** is a quintessential example of such a molecule. As a chiral bifunctional building block, it possesses both a nucleophilic amino group and a hydroxyl group locked in a specific spatial orientation on a cyclohexane scaffold.<sup>[1]</sup> This defined stereochemistry makes it a highly valuable intermediate for the synthesis of complex chiral molecules, particularly pharmaceutical agents where enantiomeric purity is paramount for efficacy and safety.

This guide provides a comprehensive overview of **(1R,3S)-3-Aminocyclohexanol**, intended for researchers, chemists, and drug development professionals. We will delve into its core stereochemical and conformational features, explore robust synthetic and analytical methodologies, and discuss its application as a strategic component in medicinal chemistry.

## Part 1: Decoding the Stereochemistry and Conformational Landscape

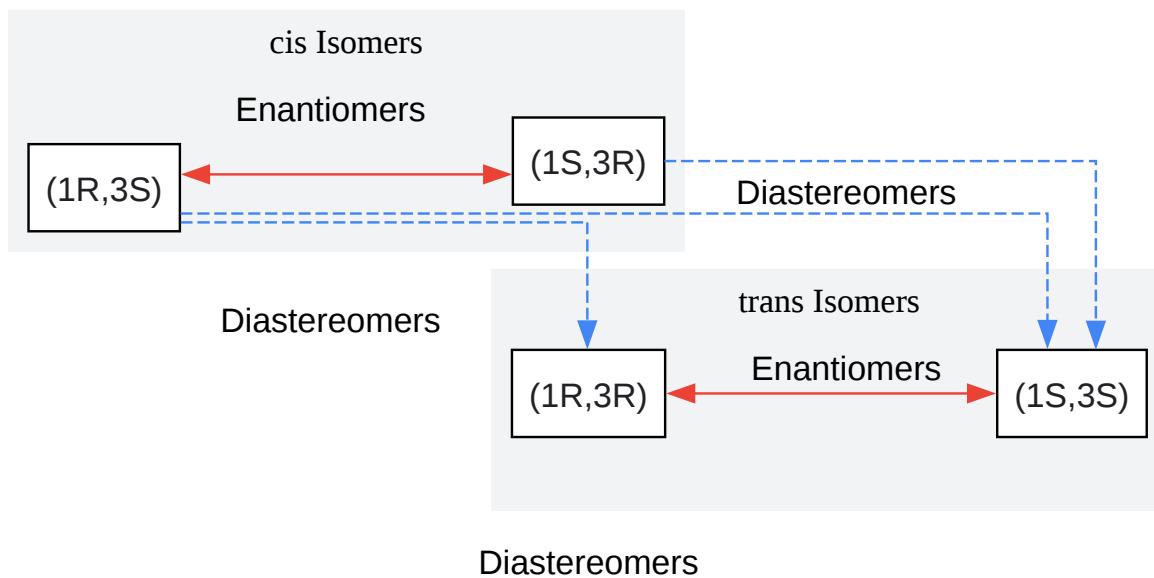
The functionality of **(1R,3S)-3-Aminocyclohexanol** is intrinsically linked to its structure. Understanding its absolute configuration, relative stereochemistry, and preferred conformation in solution is critical for predicting its reactivity and how it will interact with other chiral molecules.

## Absolute and Relative Configuration

**(1R,3S)-3-Aminocyclohexanol** has two stereocenters at positions C1 (bearing the hydroxyl group) and C3 (bearing the amino group).

- Absolute Configuration (R/S): The descriptors (1R, 3S) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. At C1, the hydroxyl group receives the highest priority, leading to an R configuration. At C3, the amino group has the highest priority, resulting in an S configuration.
- Relative Stereochemistry (cis/trans): The IUPAC name for this compound is cis-(1R,3S)-3-aminocyclohexan-1-ol.<sup>[2]</sup> The cis designation indicates that the hydroxyl and amino substituents are on the same face of the cyclohexane ring. Its diastereomers, (1R,3R)- and (1S,3S)-3-aminocyclohexanol, are the trans isomers, where the substituents are on opposite faces.<sup>[3][4]</sup>

The relationship between the four primary stereoisomers of 3-aminocyclohexanol is illustrated below. (1R,3S) and (1S,3R) are a pair of enantiomers, as are (1R,3R) and (1S,3S). The relationship between a cis and a trans isomer is diastereomeric.



[Click to download full resolution via product page](#)

Caption: Stereochemical relationships of 3-aminocyclohexanol isomers.

## Conformational Analysis: The Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like **(1R,3S)-3-aminocyclohexanol**, two distinct chair conformations exist, which can interconvert via a "ring flip."

In the cis isomer, one substituent must be in an axial position and the other in an equatorial position, or vice-versa, to remain on the same face of the ring. The stability of these conformations is dictated by the steric bulk of the substituents. Equatorial positions are less sterically hindered than axial positions. Therefore, the most stable conformation is the one where the larger substituents occupy the equatorial positions.

For **(1R,3S)-3-aminocyclohexanol**, the diequatorial conformation is significantly more stable than the diaxial conformation, as it minimizes unfavorable 1,3-diaxial interactions. Analysis of NMR coupling constants for related cis-3-aminocyclohexanol derivatives confirms the axial disposition of the ring protons at C1 and C3, which in turn establishes an equatorial distribution for the hydroxyl and amino groups.<sup>[5]</sup>

Caption: Chair flip of **(1R,3S)-3-aminocyclohexanol**.

However, it is worth noting that in dilute, nonpolar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups can favor the diaxial conformation, overcoming the steric penalty.<sup>[6]</sup> This context-dependent conformational preference is a key consideration in reaction design.

## Part 2: Synthesis and Chiral Purification

Obtaining enantiomerically pure **(1R,3S)-3-Aminocyclohexanol** is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on factors like scale, cost, and the availability of starting materials.

### Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis introduces the desired chirality during the reaction sequence, offering an elegant and often more efficient route to the target molecule.

- **Asymmetric Hydrogenation:** A powerful technique involves the enantioselective hydrogenation of a prochiral ketone, such as 3-aminocyclohexanone, using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand).<sup>[1]</sup> This method can provide high yields and excellent optical purity, making it suitable for industrial-scale production.<sup>[1]</sup>
- **Substrate-Controlled Diastereoselective Reduction:** An alternative strategy involves the reduction of a  $\beta$ -enaminoketone derived from the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)- $\alpha$ -methylbenzylamine.<sup>[7]</sup> The inherent chirality of the amine directs the subsequent reduction of the ketone, leading to a diastereomeric mixture of amino alcohols that can be separated. The chiral auxiliary is then removed to yield the desired product.

### Chiral Resolution: Separating Enantiomers

Chiral resolution begins with a racemic mixture and separates it into its constituent enantiomers. While this approach "discards" 50% of the material per cycle, it can be highly effective.<sup>[8]</sup>

- **Diastereomeric Salt Formation:** This classic method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.<sup>[8]</sup> The less soluble salt can be selectively crystallized and filtered off. A subsequent acid-base workup liberates the pure enantiomer.
- **Enzyme-Catalyzed Kinetic Resolution:** Biocatalysis offers a highly selective method for resolution. Lipases are commonly used to catalyze the enantioselective acylation of the amine or alcohol.<sup>[9][10]</sup> The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated.

## Experimental Protocol: Diastereoselective Synthesis via $\beta$ -Enaminoketone Reduction

This protocol is adapted from a well-established procedure for the synthesis of cis- and trans-3-aminocyclohexanols.<sup>[5][7]</sup>

### Step 1: Synthesis of Chiral $\beta$ -Enaminoketone

- To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-cyclohexanedione (1.0 eq), (S)- $\alpha$ -methylbenzylamine (1.1 eq), and toluene (approx. 0.2 M).
- Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction by TLC until the starting dione is consumed (typically 3-4 hours).
- Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
- The resulting crude solid can be purified by crystallization (e.g., from  $\text{CH}_2\text{Cl}_2$ /hexane) to yield the pure (S)-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one intermediate.

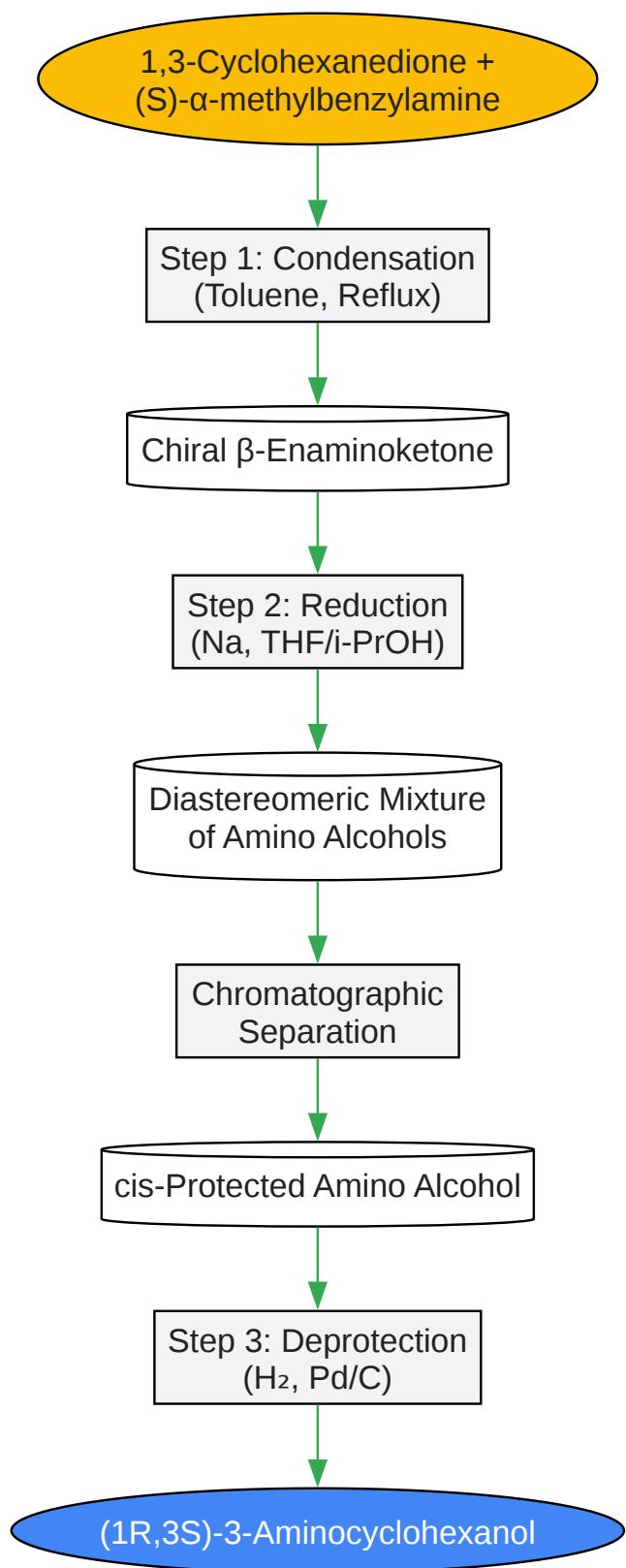
### Step 2: Diastereoselective Reduction

- In a separate flask under an inert atmosphere ( $\text{N}_2$  or Ar), add the purified  $\beta$ -enaminoketone (1.0 eq) and a solvent mixture of THF and isopropyl alcohol.

- Cool the solution in an ice bath to 0 °C.
- Carefully add sodium metal (e.g., 10 eq) in small portions, maintaining the temperature below 10 °C. Caution: Sodium metal is highly reactive.
- Allow the reaction to stir at room temperature until the sodium is completely consumed.
- Quench the reaction carefully by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The resulting product is a diastereomeric mixture of amino alcohols. The cis and trans diastereomers can be separated by column chromatography on silica gel.

#### Step 3: Removal of Chiral Auxiliary (if necessary)

- The N-benzyl group can be removed via catalytic hydrogenolysis (e.g.,  $\text{H}_2$ , Pd/C in methanol) to yield the final **(1R,3S)-3-Aminocyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for diastereoselective synthesis.

## Part 3: Physicochemical Properties and Analytical Characterization

Definitive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

### Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[2]</a> <a href="#">[11]</a>
Molecular Weight	115.17 g/mol	<a href="#">[2]</a>
CAS Number	1110772-22-9	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Appearance	Solid	<a href="#">[12]</a>
IUPAC Name	cis-(1R,3S)-3-aminocyclohexan-1-ol	<a href="#">[2]</a>
InChI Key	NIQIPYGXPZUDDP-NTSWFWBYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

### Spectroscopic Methods

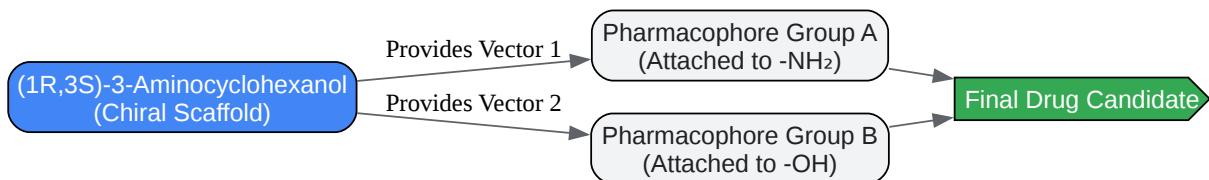
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are indispensable tools. For the major diequatorial conformer of a cis-3-aminocyclohexanol derivative, the protons at C1 and C3 (axial) typically appear as a triplet of triplets due to large axial-axial couplings and smaller axial-equatorial couplings.[\[5\]](#)[\[7\]](#) 2D NMR techniques like COSY, HSQC, and NOESY can further elucidate the full proton and carbon assignments and confirm the cis relative stereochemistry through spatial correlations.[\[5\]](#)
- X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a chiral molecule in the solid state.[\[1\]](#) It provides a detailed 3D map of atomic positions.
- Chiral Chromatography (GC/HPLC): To determine the enantiomeric excess (e.e.) or optical purity, a chiral stationary phase is used. The two enantiomers will have different retention times, allowing for their quantification.

## Part 4: Utility in Drug Discovery and Development

The rigid cyclohexane scaffold of **(1R,3S)-3-Aminocyclohexanol**, combined with its precisely positioned functional groups, makes it an exceptionally useful building block for creating molecules with high affinity and selectivity for biological targets.

The amino group serves as a key basic center or a handle for amide bond formation, while the hydroxyl group can act as a hydrogen bond donor or be further functionalized. By incorporating this chiral scaffold, medicinal chemists can explore chemical space with a high degree of conformational constraint, which is often beneficial for optimizing binding to protein active sites.

An example of its application is in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for pain therapeutics.<sup>[1]</sup> The 3-aminocyclohexanol motif has been incorporated into isoxazole-3-carboxamide derivatives to balance potency and physicochemical properties like solubility.<sup>[1]</sup> The specific cis stereochemistry is crucial for orienting the rest of the molecule correctly within the receptor's binding pocket, demonstrating the profound impact of stereochemistry on pharmacological activity.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of  $\beta$ -Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved 5. (10 points total) Consider the following | Chegg.com [chegg.com]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of  $\beta$ -Enaminoketones [mdpi.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. (1R,3S)-3-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 13. (1R,3S)-3-AMINOCYCLOHEXANOL CAS#: 1110772-22-9 [chemicalbook.com]
- 14. (1R,3S)-3-AMINOCYCLOHEXANOL | 1110772-22-9 [chemicalbook.com]
- To cite this document: BenchChem. [(1R,3S)-3-Aminocyclohexanol chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045268#1r-3s-3-aminocyclohexanol-chemical-structure-and-stereochemistry]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)